molecular formula C15H13NO B8625059 Ijrzsljquollsz-uhfffaoysa-

Ijrzsljquollsz-uhfffaoysa-

Cat. No. B8625059
M. Wt: 223.27 g/mol
InChI Key: IJRZSLJQUOLLSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ijrzsljquollsz-uhfffaoysa- is a useful research compound. Its molecular formula is C15H13NO and its molecular weight is 223.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ijrzsljquollsz-uhfffaoysa- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ijrzsljquollsz-uhfffaoysa- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

6-phenyl-6,7-dihydro-5H-quinolin-8-one

InChI

InChI=1S/C15H13NO/c17-14-10-13(11-5-2-1-3-6-11)9-12-7-4-8-16-15(12)14/h1-8,13H,9-10H2

InChI Key

IJRZSLJQUOLLSZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1C=CC=N2)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred suspension of AlBr3 (4.80 g, 18 mmol) in benzene (4.8 mL, 55 mmol) was added 8-hydroxyquinoline (0.50 g, 3.4 mmol). The resulting mixture was saturated with HBr (g) and then stirred at 40° C. for 48 h. The reaction mixture was cooled to ambient temperature and poured onto ice (50 g). The resulting mixture was adjusted to pH=1-2 by addition of concentrated HCl and then was extracted with EtOAc (3×20 mL), discarding the organic extracts. The aqueous layer was adjusted to pH 12 by addition of NaOH (s), keeping the temperature below 10° C., and was then extracted with EtOAc (3×20 mL). These combined organic extracts were washed with brine (30 mL), dried over sodium sulfate, filtered, and concentrated in vacuo to give the title compound in sufficient purity for use in the next step. MS: m/z=223.8 (M+1).
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4.8 g
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4.8 mL
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0.5 g
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